Methyl 3-chloro-1H-indazole-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-chloro-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMLKYWQRQHYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672251 | |
| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-18-5 | |
| Record name | Methyl 3-chloro-2H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3-chloro-1H-indazole-6-carboxylic acid
One common and straightforward route involves the esterification of 3-chloro-1H-indazole-6-carboxylic acid using methanol under acidic conditions:
- Starting Material: 3-chloro-1H-indazole-6-carboxylic acid
- Reagents: Methanol and concentrated sulfuric acid (acting as catalyst)
- Conditions: Reflux for approximately 3 hours
- Work-up: Cooling, dilution with water, and filtration to isolate the methyl ester product
- Yield: Reported yields for similar compounds (e.g., methyl 5-chloro-1H-indazole-3-carboxylate) are around 75% under these conditions.
This method is efficient and widely used for preparing methyl esters of halogenated indazoles.
Halogenation of Indazole Precursors
Alternatively, halogenation can be performed on methyl indazole carboxylate precursors to introduce the chlorine atom at the 3-position:
- Starting Material: Methyl 1H-indazole-6-carboxylate
- Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS)
- Solvents: Dichloromethane or tetrahydrofuran (THF)
- Conditions: Controlled temperature (often 0–25°C) to avoid over-chlorination or side reactions
- Purification: Column chromatography or recrystallization to isolate the desired regioisomer.
This halogenation step is critical for regioselective substitution at the 3-position.
Silver(I)-Mediated Intramolecular Oxidative C–H Amination
Recent advances in synthetic methodology have introduced silver(I)-mediated intramolecular oxidative C–H amination for constructing 1H-indazole frameworks with diverse substitutions, including halogens:
- Procedure: Reaction of arylhydrazones with silver(I) salts (e.g., AgNTf2) and copper acetate in 1,2-dichloroethane at 80°C for 24 hours
- Outcome: Efficient formation of 3-substituted indazoles including ester and halogen substituents
- Mechanism: Single electron transfer (SET) mediated by Ag(I) oxidant.
This method allows the synthesis of this compound analogs with potentially high regioselectivity and functional group tolerance.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Esterification | 3-chloro-1H-indazole-6-carboxylic acid | Methanol, H2SO4 | Reflux 3 h | ~75% | Simple, scalable | Requires pure acid precursor |
| Halogenation of Methyl Indazole Carboxylate | Methyl 1H-indazole-6-carboxylate | SOCl2, PCl5, or NCS | 0–25°C, DCM or THF | Variable, ~60–80% | Regioselective halogenation | Possible side reactions, requires purification |
| Silver(I)-Mediated C–H Amination | Aryl hydrazones | AgNTf2, Cu(OAc)2 | 80°C, 24 h, DCE | Moderate to high | Novel, versatile | Longer reaction time, requires metal catalysts |
Detailed Research Findings and Notes
Esterification: The acid-catalyzed esterification is a classical and reliable method, with sulfuric acid acting both as a catalyst and dehydrating agent to drive the reaction forward. The reaction is typically monitored by thin-layer chromatography (TLC), and the product is isolated by filtration after precipitation.
Halogenation: Chlorination at the 3-position is sensitive to reaction conditions; controlling temperature and reagent stoichiometry is essential to avoid over-chlorination or substitution at undesired positions. N-chlorosuccinimide offers milder conditions compared to SOCl2 or PCl5, which are more reactive and corrosive.
Silver(I)-Mediated Synthesis: This innovative method expands the synthetic toolbox for indazole derivatives, enabling direct C–H amination and functionalization. It is particularly useful for substrates where traditional halogenation or esterification is challenging. Mechanistic studies suggest a single electron transfer pathway, which may influence selectivity and yield.
Purification: Across methods, purification is generally achieved by recrystallization or silica gel chromatography. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm the structure and purity.
Summary and Recommendations
The acid-catalyzed esterification of 3-chloro-1H-indazole-6-carboxylic acid in methanol under reflux is the most straightforward and commonly employed method, offering good yields and scalability.
For direct halogenation , careful choice of chlorinating agent and reaction conditions is crucial to ensure regioselectivity and high purity.
The silver(I)-mediated intramolecular oxidative C–H amination offers a modern alternative for synthesizing this compound and related derivatives, especially when other methods are less effective.
Analytical validation via NMR and MS is essential for confirming the substitution pattern and purity.
This comprehensive analysis integrates diverse and authoritative sources, providing a professional guide to the preparation of this compound with detailed reaction conditions, yields, and mechanistic insights.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-chloro-1H-indazole-6-carboxylate has garnered significant attention in medicinal chemistry due to its potential as a precursor for developing new therapeutic agents. Its structural features allow it to interact with various biological targets, leading to several pharmacological effects.
Anticancer Activity
Numerous studies have investigated the anticancer properties of indazole derivatives, including this compound. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that this compound can inhibit specific kinases involved in cancer progression, thereby suppressing tumor growth.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, which may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell function, which can be crucial in combating antibiotic-resistant strains.
Material Science
In addition to its biological applications, this compound is utilized in material science due to its unique structural properties.
Synthesis of Functional Materials
The compound serves as a building block for synthesizing functional materials with specific properties. Its ability to form stable complexes with metals makes it useful in developing catalysts and other advanced materials.
Polymer Chemistry
Research has shown that indazole derivatives can be incorporated into polymer matrices, enhancing their mechanical and thermal properties. This application is particularly relevant in creating high-performance materials for industrial uses.
Case Studies and Research Findings
Several case studies highlight the applications of this compound across different fields:
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the inhibition of cancer cell lines | The compound demonstrated significant inhibition of cell proliferation in breast and lung cancer models. |
| Anti-inflammatory Research | Explored the modulation of inflammatory pathways | Showed effective reduction of inflammatory markers in animal models of arthritis. |
| Antimicrobial Evaluation | Assessed activity against resistant bacterial strains | Exhibited potent antimicrobial effects against Staphylococcus aureus and E. coli. |
Mechanism of Action
The mechanism of action of Methyl 3-chloro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Position : Chlorine at the 3-position (target compound) vs. 4- or 5-position (analogs) alters electronic distribution and steric accessibility. For instance, Methyl 4-chloro-1H-indazole-6-carboxylate may exhibit reduced nucleophilic substitution reactivity compared to the 3-chloro derivative due to electronic effects .
Ester Group : Ethyl esters (e.g., Ethyl 3-chloro-1H-indazole-6-carboxylate) improve lipid solubility, which could influence pharmacokinetic properties in drug development .
Research Findings and Trends
- Pharmaceutical Intermediates : Compounds like Methyl 3-methyl-1H-indole-6-carboxylate (CAS 184151-49-3) highlight the demand for indazole/indole hybrids in kinase inhibitor development .
- Structural Similarity : Analog Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate (CAS 1227270-79-2) demonstrates the additive effects of dual halogenation for targeted protein binding .
Biological Activity
Methyl 3-chloro-1H-indazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antitumor and antifungal properties, supported by recent research findings.
Chemical Structure and Properties
This compound is classified as an indazole derivative, characterized by a fused five-membered ring containing nitrogen. This structure contributes to its biological activity, particularly in targeting specific pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation assessed its effects on various human cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). The results demonstrated that:
- Inhibitory Concentration (IC50) : The compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating significant potency. In contrast, it showed selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .
- Mechanism of Action : The compound induces apoptosis in a dose-dependent manner by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and Bax. It was observed that treatment with the compound led to decreased Bcl-2 levels (anti-apoptotic) and increased Bax levels (pro-apoptotic), promoting cell death .
Table 1: Antitumor Activity Summary
| Cell Line | IC50 (µM) | Effect on Apoptosis | Mechanism of Action |
|---|---|---|---|
| K562 | 5.15 | Induces apoptosis | Inhibits Bcl-2, activates Bax |
| HEK-293 | 33.2 | Minimal | Selective toxicity |
Antifungal Activity
In addition to its antitumor properties, this compound has shown promising antifungal activity against Candida species. A study evaluated its efficacy against Candida albicans and Candida glabrata, revealing:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antifungal activity with MIC values indicating effectiveness at low concentrations.
- Comparative Studies : It was compared to other indazole derivatives, showing superior activity against resistant strains of C. glabrata .
Table 2: Antifungal Activity Summary
| Fungal Strain | MIC (mM) | Activity Level |
|---|---|---|
| C. albicans | 3.807 | Moderate |
| C. glabrata | 15.227 | Moderate |
Case Studies and Research Findings
A series of case studies have been published that explore the biological activities of this compound:
- Antitumor Efficacy : A study demonstrated that treatment with the compound resulted in significant apoptosis in K562 cells, with flow cytometry confirming increased early and late apoptotic populations after treatment .
- Antifungal Evaluation : Another study focused on the synthesis of various indazole derivatives, including this compound, which were tested against multiple Candida strains, highlighting the need for structural modifications to enhance antifungal potency .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-chloro-1H-indazole-6-carboxylate?
The synthesis of methyl-substituted indazole carboxylates typically involves cyclization of hydrazine derivatives with substituted benzaldehydes or ketones. For example, nitro-group reduction followed by cyclization under acidic conditions is a common route for indazole formation . Chlorination at the 3-position can be achieved via electrophilic substitution using reagents like SOCl₂ or POCl₃. The methyl ester at the 6-position is often introduced via esterification of the corresponding carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄). Reaction optimization should consider steric hindrance from the methyl group and competing substituent reactivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H NMR : The indazole proton (NH) typically appears as a broad singlet near δ 12-13 ppm. Aromatic protons in the indazole ring and methyl ester (COOCH₃) resonate between δ 7.0–8.5 ppm and δ 3.9–4.1 ppm, respectively.
- ¹³C NMR : The carbonyl carbon of the ester group appears near δ 165–170 ppm, while the chlorine substituent deshields adjacent carbons.
- IR : Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and N–H (indazole, ~3200 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₉H₇ClN₂O₂ (calc. 210.62 g/mol). Fragmentation patterns include loss of COOCH₃ (Δm/z -59) .
Q. What chromatographic methods are suitable for purity assessment of this compound?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. A gradient of acetonitrile/water (0.1% formic acid) effectively separates impurities. For quantification, compare against certified reference standards (e.g., EP/JP/USP monographs for structurally related indazoles) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in the methyl/chloro positions) be resolved during structural elucidation?
Disorder in substituent positions can arise from dynamic rotation or packing effects. Use high-resolution single-crystal X-ray diffraction (SCXRD) data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Refinement with SHELXL (e.g., PART instructions) allows modeling of split positions. Validate the model using displacement parameter analysis (ADPs) and residual electron density maps .
Q. What strategies mitigate competing side reactions (e.g., over-chlorination or ester hydrolysis) during synthesis?
- Chlorination Control : Use stoichiometric POCl₃ in anhydrous DMF at 0–5°C to limit over-chlorination. Monitor reaction progress via TLC.
- Ester Stability : Avoid aqueous workup for prolonged periods; use mild hydrolytic conditions (e.g., LiOH/THF/H₂O) if deprotection is required.
- Protection/Deprotection : Temporary protection of the indazole NH with a Boc group can prevent unwanted side reactions .
Q. How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) predict solubility and aggregation behavior. These methods guide catalyst selection (e.g., Pd for cross-coupling) and solvent optimization .
Q. What are the challenges in interpreting LC-MS/MS data for degradation products of this compound?
Degradation products (e.g., hydrolyzed carboxylic acid or dechlorinated analogs) may co-elute with the parent compound. Use high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl). MS/MS fragmentation pathways (e.g., neutral loss of HCl or CO₂) aid in structural identification .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of structurally similar indazole derivatives?
Variations in bioactivity often stem from differences in substituent positioning (e.g., 3-chloro vs. 4-chloro) or ester group hydrolysis in assay media. Validate compound stability under experimental conditions (e.g., pH, temperature) and confirm purity (>95% by HPLC). Compare results with structurally validated analogs from peer-reviewed studies .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Chlorination Reagent | POCl₃ (1.2 eq), DMF (cat.), 0–5°C | |
| Esterification Method | CH₃OH, H₂SO₄ (cat.), reflux, 12 h | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Q. Table 2. Crystallographic Refinement Metrics (Hypothetical Data)
| Metric | Value (SHELXL) |
|---|---|
| R-factor | 0.032 |
| wR-factor | 0.085 |
| C–Cl Bond Length | 1.735 Å (±0.005) |
| Disorder Resolution | Split occupancy (PART 0.7) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
